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Compound of Interest

Compound Name: 6-Hydroxyhexanoic Acid

Cat. No.: B072477

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of 6-
hydroxyhexanoic acid (6-HHA), a molecule of growing interest in metabolic research and
drug development. This document outlines the core computational methodologies for
characterizing its physicochemical properties, potential biological activities, and molecular
behavior. Due to the limited availability of dedicated theoretical studies on 6-HHA, this guide
synthesizes established computational protocols for similar carboxylic acids and leverages
available experimental and metabolic data.

Physicochemical Properties of 6-Hydroxyhexanoic
Acid
A foundational aspect of theoretical modeling is the accurate prediction and understanding of a

molecule's intrinsic properties. For 6-hydroxyhexanoic acid, a combination of computed and
experimental data provides a comprehensive profile.

Table 1: Physicochemical Properties of 6-Hydroxyhexanoic Acid
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Property Value Source
Molecular Formula CeH1203 PubChem[1]
Molecular Weight 132.16 g/mol PubChem[1]
IUPAC Name 6-hydroxyhexanoic acid PubChem[1]
CAS Number 1191-25-9 PubChem[1]
Canonical SMILES C(CCC(=0)0O)CcCo PubChem[1]
InChl Key WHLYPDWHRPVAA- PubChem([1]
UHFFFAOYSA-N
XLogP3 (Computed) -0.4 PubChem[1]
pKa (Strongest Acidic,
Predicted) 4.71 FooDBJ2]
Physical Description Solid Human Metabolome Database
Boiling Point (Predicted) 57491 K Cheméo[3]
Melting Point (Predicted) 328.95 K Cheméo[3]
Water Solubility (Predicted) 69.7 g/L FooDBJ2]

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the electronic structure,

geometry, and reactivity of 6-HHA at the atomic level. Density Functional Theory (DFT) is a

widely used method for such investigations.

Geometric Optimization and Vibrational Analysis

A crucial first step in computational analysis is to determine the lowest energy conformation of

the molecule.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation
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e Initial Structure Generation: A 3D structure of 6-hydroxyhexanoic acid is generated using
molecular builder software.

» Conformational Search: A systematic conformational search is performed to identify low-
energy conformers. Due to the flexible alkyl chain, multiple conformers are expected.

o Geometry Optimization: The geometries of the identified conformers are optimized using a
selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-
311+G(d,p)). The choice of functional and basis set represents a trade-off between
computational cost and accuracy.

e Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to
confirm that the optimized structures correspond to local minima on the potential energy
surface (absence of imaginary frequencies) and to predict the infrared (IR) and Raman
spectra. These calculated spectra can be compared with experimental data for validation.

Table 2: Predicted Spectroscopic and Electronic Properties (lllustrative)

Parameter Predicted Value Method
HOMO-LUMO Gap Value DFT/B3LYP/6-31G(d,p)
Dipole Moment Value DFT/B3LYP/6-31G(d,p)

Key Vibrational Frequencies
DFT/B3LYP/6-31G(d,p)

(cm™)

O-H stretch (hydroxyl) ~3600
C=0 stretch (carboxyl) ~1750
O-H stretch (carboxyl) ~3400

Note: The values in this table are illustrative and would be obtained from actual DFT
calculations.

pKa Prediction
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The acidity of the carboxylic acid group is a critical determinant of 6-HHA's behavior in
biological systems. Theoretical pKa values can be calculated using thermodynamic cycles.

Experimental Protocol: Theoretical pKa Calculation

o Thermodynamic Cycle: The direct method, which utilizes a thermodynamic cycle involving
gas-phase deprotonation and solvation free energies of the acid and its conjugate base, is
commonly employed.

e Gas-Phase Calculations: The gas-phase free energies of the neutral 6-HHA and its
carboxylate anion are calculated using a high-level quantum mechanical method.

e Solvation Energy Calculation: The solvation free energies of the proton, the neutral acid, and
the anion are calculated using a continuum solvent model such as the Polarizable
Continuum Model (PCM) or the Solvation Model based on Density (SMD).

o pKa Calculation: The pKa is then calculated using the following equation: pKa = (AGgas +
AGsolv(A~) - AGsolv(HA)) / (2.303 * RT) - log[standard state concentration] where AGgas is
the gas-phase free energy of deprotonation, and AGsolv represents the solvation free
energies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of 6-HHA in a
biological environment, such as in aqueous solution or interacting with a protein.

Experimental Protocol: Molecular Dynamics Simulation of 6-HHA in Water

o System Setup: A simulation box is created containing one or more 6-HHA molecules and a
large number of water molecules (e.g., TIP3P or SPC/E water models). The system is
neutralized with counter-ions if necessary.

» Force Field Selection: An appropriate force field is chosen to describe the inter- and
intramolecular interactions. Common choices for small organic molecules include the
General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF).
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» Energy Minimization: The initial system is subjected to energy minimization to remove any
steric clashes or unfavorable contacts.

o Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and
equilibrated under constant pressure (NPT ensemble) to achieve a stable density and
temperature.

e Production Run: A long simulation (nanoseconds to microseconds) is performed to collect
trajectory data for analysis.

e Analysis: The trajectory is analyzed to calculate various properties, such as radial distribution
functions (to understand solvation structure), hydrogen bonding dynamics, and
conformational changes of the 6-HHA molecule over time.

Quantitative Structure-Activity Relationship (QSAR)
Modeling

QSAR models are statistical models that relate the chemical structure of a molecule to its
biological activity. For 6-HHA, QSAR could be used to predict its potential as an inhibitor or
activator of a particular enzyme or receptor, based on a dataset of similar molecules with
known activities.

Experimental Protocol: Development of a QSAR Model

o Data Collection: A dataset of molecules with known biological activity (e.g., IC50 values) for a
specific target is compiled. This dataset should include molecules structurally similar to 6-
HHA.

» Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic,
steric) are calculated for each molecule in the dataset.

o Model Building: A statistical method, such as multiple linear regression (MLR), partial least
squares (PLS), or machine learning algorithms (e.g., random forest, support vector
machines), is used to build a model that correlates the descriptors with the biological activity.

¢ Model Validation: The predictive power of the QSAR model is rigorously validated using
internal (e.g., cross-validation) and external validation (using a separate test set of
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molecules).

o Prediction for 6-HHA: The validated QSAR model can then be used to predict the biological
activity of 6-HHA.

Visualizations
Molecular Structure and Computational Workflow

The following diagrams illustrate the molecular structure of 6-hydroxyhexanoic acid and a
general workflow for its theoretical modeling.

6-Hydroxyhexanoic Acid
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Molecular structure of 6-Hydroxyhexanoic acid.
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General workflow for theoretical modeling.

Metabolic and Signaling Pathways

Recent research has implicated 6-HHA in metabolic regulation. The following diagrams

illustrate its known metabolic context and a proposed signaling mechanism.

The bacterial metabolism of 6-hydroxyhexanoic acid can proceed via omega-oxidation to

form adipic acid.[4]
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Bacterial omega-oxidation of hexanoate.

In mammals, omega-hydroxy fatty acids are also metabolized through an omega-oxidation
pathway.[5] Furthermore, 6-HHA has been shown to ameliorate obesity-associated metabolic
dysfunction by suppressing adipocyte lipolysis through a Gai-mediated signaling pathway.[6][7]
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Proposed Gai-mediated signaling of 6-HHA.

Conclusion

The theoretical modeling of 6-hydroxyhexanoic acid offers a powerful avenue for
understanding its chemical properties and biological roles. While dedicated computational
studies on this molecule are still emerging, the application of established quantum mechanics,
molecular dynamics, and QSAR methodologies can provide significant insights for researchers
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in drug discovery and metabolic science. The integration of computational predictions with
experimental data will be crucial for fully elucidating the therapeutic potential of this intriguing
medium-chain fatty acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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